molecular formula C9H8F3NO4S B8683099 Benzoic acid, 2-[(methylsulfonyl)amino]-5-(trifluoromethyl)-

Benzoic acid, 2-[(methylsulfonyl)amino]-5-(trifluoromethyl)-

Cat. No. B8683099
M. Wt: 283.23 g/mol
InChI Key: XMGPZDFYMFOCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163937B2

Procedure details

Preparation B5, Step 4: To a mixture of methyl 2-(methylsulfonamido)-5-(trifluoromethyl)benzoate (1.0 g, 3.367 mmol) in THF (20 ml) and water (20 ml) was added lithium hydroxide (0.4242 g, 10.10 mmol) and stirred at RT for 6 h. The reaction mixture was acidified with 1.5 N HCl and extracted with ethyl acetate (3×50 ml). The organic layer was washed with water, brine, dried (Na2SO4) and concentrated. The solid was filtered and dried under vaccum to get 2-(methylsulfonamido)-5-(trifluoromethyl)benzoic acid (0.7 g, 73%) as white solid. 1H NMR (400 MHz, CDCl3) δ 3.31 (s, 3H), 7.78 (d, 1H), 7.97 (d, 1H), 8.24 (s, 1H), 11.13 (bs, 1H); 13C NMR (100 MHz, CDCl3) δ 40.74, 116.5, 118.3, 122.8 (m), 128.8, 131.6, 144.3, 169.1. MS found: (M−H)−=282.
[Compound]
Name
B5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(methylsulfonamido)-5-(trifluoromethyl)benzoate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.4242 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][C:7]=1[C:8]([O:10]C)=[O:9])(=[O:4])=[O:3].[OH-].[Li+].Cl>C1COCC1.O>[CH3:1][S:2]([NH:5][C:6]1[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][C:7]=1[C:8]([OH:10])=[O:9])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
B5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl 2-(methylsulfonamido)-5-(trifluoromethyl)benzoate
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)NC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.4242 g
Type
reactant
Smiles
[OH-].[Li+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried under vaccum

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CS(=O)(=O)NC1=C(C(=O)O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.